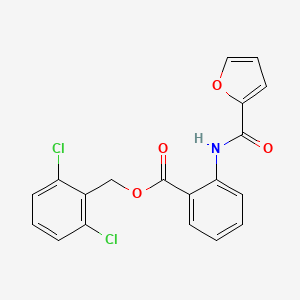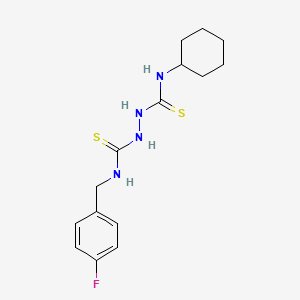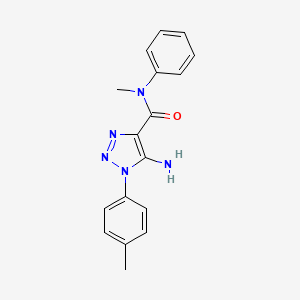
2,6-dichlorobenzyl 2-(2-furoylamino)benzoate
Descripción general
Descripción
2,6-dichlorobenzyl 2-(2-furoylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as furamidine or DB75 and belongs to the family of heterocyclic compounds.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl 2-(2-furoylamino)benzoate has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, this compound has shown promising results in the treatment of various diseases such as malaria, trypanosomiasis, and leishmaniasis. In pharmacology, 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate has been studied for its antiparasitic and antifungal properties. In biochemistry, this compound has been used as a tool to study the interaction between DNA and small molecules.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate involves the binding of the compound to DNA. This binding disrupts the DNA structure and inhibits the replication of the parasite or fungus. The exact mechanism of action is still under investigation, but it is believed that the compound binds to the minor groove of DNA and induces structural changes that prevent DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate have been studied extensively. In vitro studies have shown that this compound has potent antiparasitic and antifungal activities. In vivo studies have also shown promising results, with the compound being effective in animal models of malaria, trypanosomiasis, and leishmaniasis. However, the compound has also been shown to have some toxic effects, and further studies are needed to determine the safe dosage and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate is its potency against various parasites and fungi. This makes it an attractive compound for drug development. However, the compound also has some limitations, such as its toxicity and the need for further studies to determine its safety and efficacy in humans. Additionally, the synthesis method of the compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate. One direction is to optimize the synthesis method to produce the compound in larger quantities and at a lower cost. Another direction is to conduct further studies to determine the safe dosage and duration of treatment in humans. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Finally, the compound could be tested for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2,6-dichlorobenzyl 2-(2-furoylamino)benzoate is a compound that has shown promising results in scientific research for its potential applications in medicine, pharmacology, and biochemistry. The synthesis method of the compound has been optimized to produce high yields, and its mechanism of action involves the binding of the compound to DNA. While the compound has some limitations, such as its toxicity and the need for further studies, there are several future directions for research on this compound.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO4/c20-14-6-3-7-15(21)13(14)11-26-19(24)12-5-1-2-8-16(12)22-18(23)17-9-4-10-25-17/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRTMGCAVSDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-[(2-furylcarbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749757.png)

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![(4-chlorobenzylidene)[5-chloro-2-(trifluoromethyl)phenyl]amine](/img/structure/B4749777.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![1-(4-methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4749812.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)

![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)